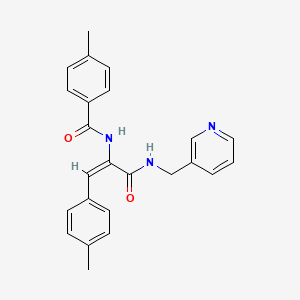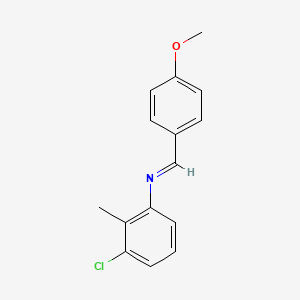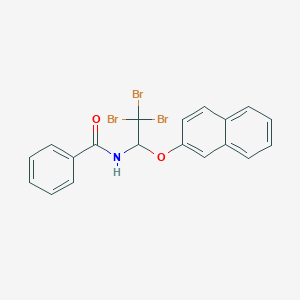![molecular formula C25H24Cl3N5OS B11988479 2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide CAS No. 883814-96-8](/img/structure/B11988479.png)
2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide is a complex organic compound with a molecular formula of C25H24Cl3N5OS. This compound is notable for its unique structure, which includes multiple functional groups such as phenyl, trichloro, diazenyl, and carbothioyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the diazenyl compound, followed by the introduction of the trichloro and carbothioyl groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, thioamides, and diazonium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to investigate enzyme interactions and inhibition.
Industry: Used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trichloro group may also contribute to its reactivity by stabilizing intermediate states during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide
- 2-phenyl-N-{2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl}acetamide
- 2-phenyl-N-{2,2,2-trichloro-1-(4-chloroanilino)ethyl}acetamide
Uniqueness
Compared to similar compounds, 2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide is unique due to the presence of the 3-methyl-4-[(E)-(2-methylphenyl)diazenyl] group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
Número CAS |
883814-96-8 |
|---|---|
Fórmula molecular |
C25H24Cl3N5OS |
Peso molecular |
548.9 g/mol |
Nombre IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-[[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C25H24Cl3N5OS/c1-16-8-6-7-11-20(16)32-33-21-13-12-19(14-17(21)2)29-24(35)31-23(25(26,27)28)30-22(34)15-18-9-4-3-5-10-18/h3-14,23H,15H2,1-2H3,(H,30,34)(H2,29,31,35) |
Clave InChI |
GCKWEQVNSQDDRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(biphenyl-4-yloxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11988416.png)




![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11988456.png)
![6-Tert-butyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B11988470.png)
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-4-nitrophenol](/img/structure/B11988487.png)

![Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]-](/img/structure/B11988495.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988498.png)
![Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11988500.png)
![5-(4-chlorophenyl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine](/img/structure/B11988502.png)
